N'-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
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Overview
Description
N’-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the reaction of furan-2-carbaldehyde with piperidine in the presence of a reducing agent to form 1-[(furan-2-yl)methyl]piperidine.
Amidation Reaction: The next step involves the reaction of 1-[(furan-2-yl)methyl]piperidine with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include primary amines and thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel polymers with unique properties.
Biological Research: It can be used as a probe to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-chloro-4-methylphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
- N’-(3-chloro-4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Uniqueness
N’-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is unique due to the presence of both a furan ring and a piperidine ring, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4/c1-27-18-5-4-15(11-17(18)21)23-20(26)19(25)22-12-14-6-8-24(9-7-14)13-16-3-2-10-28-16/h2-5,10-11,14H,6-9,12-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPDSXXOPDZBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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